molecular formula C4H5F2NO2 B6153214 2,2-difluoromorpholin-3-one CAS No. 2384019-60-5

2,2-difluoromorpholin-3-one

Cat. No. B6153214
M. Wt: 137.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoromorpholin-3-one (DFMO) is an organic compound with a wide range of applications in the fields of medicinal chemistry and synthetic organic chemistry. It is a versatile reagent that has been used in the synthesis of various pharmaceuticals, as well as for the development of novel synthetic routes. DFMO has also been studied for its potential therapeutic effects, with research suggesting that it may have a role in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,2-difluoromorpholin-3-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.

Starting Materials
2,2-difluoroethylamine, ethyl chloroformate, morpholine, sodium hydroxide, acetic acid, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: 2,2-difluoroethylamine is reacted with ethyl chloroformate in the presence of sodium hydroxide to form 2,2-difluoroethyl carbamate., Step 2: The intermediate 2,2-difluoroethyl carbamate is then reacted with morpholine in the presence of acetic acid to form 2,2-difluoromorpholin-3-one., Step 3: The final product is isolated and purified by treatment with sodium bicarbonate and sodium chloride, followed by extraction with water.

Scientific Research Applications

2,2-difluoromorpholin-3-one has been studied for its potential therapeutic effects, with research suggesting that it may have a role in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, as well as the ability to modulate the immune system. In addition, 2,2-difluoromorpholin-3-one has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, 2,2-difluoromorpholin-3-one has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.

Mechanism Of Action

The mechanism of action of 2,2-difluoromorpholin-3-one is not yet fully understood. However, it is believed that 2,2-difluoromorpholin-3-one acts as an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. By inhibiting ODC, 2,2-difluoromorpholin-3-one is thought to reduce the production of polyamines, which are known to be involved in the development of cancer and other diseases. In addition, 2,2-difluoromorpholin-3-one is also thought to inhibit the activity of other enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase, which are involved in the synthesis of neurotransmitters.

Biochemical And Physiological Effects

2,2-difluoromorpholin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, modulate the immune system, and inhibit the growth of cancer cells. In addition, 2,2-difluoromorpholin-3-one has been shown to reduce the levels of polyamines, which are known to be involved in the development of cancer and other diseases. Furthermore, 2,2-difluoromorpholin-3-one has been shown to reduce the levels of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

The main advantage of using 2,2-difluoromorpholin-3-one in laboratory experiments is its versatility. 2,2-difluoromorpholin-3-one can be used in a variety of synthetic routes, and can be used to synthesize a wide range of compounds. In addition, 2,2-difluoromorpholin-3-one is relatively inexpensive and easy to obtain, making it an attractive reagent for laboratory experiments. However, there are some limitations to using 2,2-difluoromorpholin-3-one in laboratory experiments. For example, it is a relatively unstable compound, and its reactivity can be unpredictable. Furthermore, 2,2-difluoromorpholin-3-one is toxic and should be handled with caution.

Future Directions

The potential therapeutic applications of 2,2-difluoromorpholin-3-one are still being explored, and there are a number of future directions for research. For example, further research is needed to better understand the mechanism of action of 2,2-difluoromorpholin-3-one and to explore its potential use in the treatment of other diseases. In addition, further research is needed to develop more efficient and cost-effective methods for the synthesis of 2,2-difluoromorpholin-3-one. Furthermore, research is needed to explore the potential of 2,2-difluoromorpholin-3-one as an inhibitor of other enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase. Finally, research is needed to explore the potential of 2,2-difluoromorpholin-3-one as a therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

CAS RN

2384019-60-5

Product Name

2,2-difluoromorpholin-3-one

Molecular Formula

C4H5F2NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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